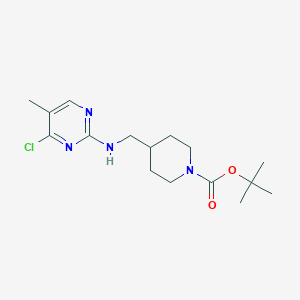tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate
CAS No.: 1261232-47-6
Cat. No.: VC8225364
Molecular Formula: C16H25ClN4O2
Molecular Weight: 340.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261232-47-6 |
|---|---|
| Molecular Formula | C16H25ClN4O2 |
| Molecular Weight | 340.8 g/mol |
| IUPAC Name | tert-butyl 4-[[(4-chloro-5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H25ClN4O2/c1-11-9-18-14(20-13(11)17)19-10-12-5-7-21(8-6-12)15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,19,20) |
| Standard InChI Key | NLTOTGQGZGSZAL-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1Cl)NCC2CCN(CC2)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CN=C(N=C1Cl)NCC2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Features
The molecular architecture of tert-butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate integrates three key components:
-
A piperidine ring serving as the central scaffold.
-
A tert-butyl carbamate group (-Boc) at the 1-position of the piperidine, providing steric protection for the amine functionality.
-
A 4-chloro-5-methylpyrimidin-2-ylamino methyl group at the 4-position of the piperidine, introducing a heteroaromatic system with potential bioactivity.
The pyrimidine moiety, substituted with chlorine and methyl groups at the 4- and 5-positions, respectively, is a hallmark of molecules interacting with biological targets such as kinases or nucleic acids . The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic steps, a feature observed in related compounds like tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate .
Structural Analogues and Comparative Analysis
The following table highlights structural analogues and their distinguishing features:
The target compound’s uniqueness arises from the amino-methyl bridge connecting the piperidine and pyrimidine moieties, which may facilitate conformational flexibility and hydrogen bonding interactions in biological systems .
Synthetic Strategies and Reaction Optimization
The synthesis of tert-butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate likely involves multi-step organic transformations, drawing from established protocols for analogous piperidine-pyrimidine conjugates.
Key Synthetic Steps
-
Piperidine Functionalization:
The introduction of the tert-butyl carbamate group typically employs di-tert-butyl dicarbonate (Boc2O) under basic conditions. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is synthesized via Boc protection of 4-piperidinemethanol, a reaction achieving yields up to 62% under optimized sodium hydride/DMF conditions . -
Pyrimidine Coupling:
The 4-chloro-5-methylpyrimidin-2-amine moiety may be introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. In related systems, coupling phenolic derivatives to piperidine scaffolds has been achieved using DIAD/triphenylphosphine in THF, yielding 60–74% after column chromatography . For the target compound, a similar approach could involve reacting 4-chloro-5-methylpyrimidin-2-amine with a bromomethyl-intermediate on the piperidine ring. -
Aminomethylation:
The amino-methyl linker might be installed via reductive amination, leveraging aldehydes and sodium cyanoborohydride. Alternatively, Ullmann-type couplings could facilitate C-N bond formation between the pyrimidine amine and a brominated piperidine derivative .
Reaction Conditions and Challenges
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are critical for SNAr reactions, while THF is preferred for Mitsunobu couplings .
-
Temperature Control: Reactions often proceed at room temperature to 70°C, with higher temperatures accelerating substitution but risking decomposition.
-
Purification: Silica gel chromatography with gradients of ethyl acetate/hexane is standard, though the target compound’s polarity may necessitate alternative eluents .
Physicochemical Properties and Stability
While direct data on the target compound is scarce, inferences can be made from analogues:
Molecular Weight and Solubility
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume